molecular formula C15H12FN B1195814 2-(4-Fluorophenyl)-8-methylindolizine

2-(4-Fluorophenyl)-8-methylindolizine

Cat. No.: B1195814
M. Wt: 225.26 g/mol
InChI Key: CNIVDJYOMJXRKT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-8-methylindolizine is a bicyclic heteroaromatic compound featuring a fused five-membered pyrrole ring and a six-membered pyridine-like ring (indolizine core). The substituents include a 4-fluorophenyl group at position 2 and a methyl group at position 8 (Figure 1).

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-8-methylindolizine

InChI

InChI=1S/C15H12FN/c1-11-3-2-8-17-10-13(9-15(11)17)12-4-6-14(16)7-5-12/h2-10H,1H3

InChI Key

CNIVDJYOMJXRKT-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=CC(=C2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=CN2C1=CC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Fluorine vs. Chlorine

A key analogue, 2-(4-chlorophenyl)-8-methylindolizine (1v) , differs only in the halogen substituent (Cl instead of F). Both compounds underwent photoinduced borylation with NHC–boranes to yield NHC–boryl carboxylates (3u and 3v) in comparable yields (~70–80%) under transition metal-free conditions . This suggests similar reactivity in this specific reaction, though electronic and steric differences may influence other properties:

  • This could affect solubility, crystallization behavior, or interactions in biological targets.
  • Steric Effects : The van der Waals radius of Cl (1.75 Å) is larger than F (1.47 Å), which might slightly increase steric hindrance in crowded molecular environments.
Table 1: Comparison of Halogen-Substituted Analogues
Compound Name Substituent (Position) Reaction Yield (Product) Key Properties
2-(4-Fluorophenyl)-8-methylindolizine F at phenyl (2), Me (8) Good yield (3u) High electronegativity, small size
2-(4-Chlorophenyl)-8-methylindolizine Cl at phenyl (2), Me (8) Good yield (3v) Larger size, polarizable

Positional and Functional Group Variations

Other indolizine derivatives from the literature provide additional insights:

  • 2-(4-Fluorophenyl)-1-indolizinecarboxylic acid ethyl ester: The substitution of a carboxylic acid ester at position 1 (vs. This contrasts with the lipophilic methyl group in this compound, which may enhance membrane permeability .
  • 2-(Naphthalen-2-yl)indolizine (1aa) : Replacing the fluorophenyl group with a bulkier naphthyl moiety led to a slightly lower yield (70%) in the same borylation reaction, highlighting steric limitations in the reaction pathway .

Implications for Drug Design

The fluorophenyl group is a common pharmacophore in drug discovery due to its ability to enhance metabolic stability and modulate target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenyl)-8-methylindolizine
Reactant of Route 2
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2-(4-Fluorophenyl)-8-methylindolizine

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